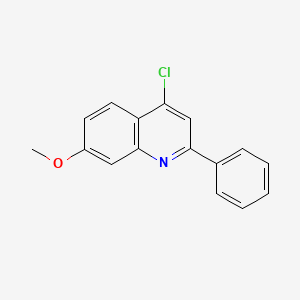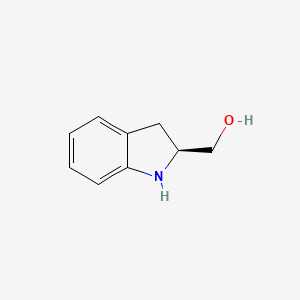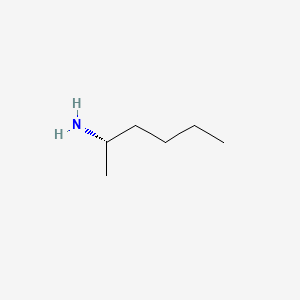
Barium isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isopropoxide, also known as barium diisopropoxide, is a chemical compound with the formula Ba(OCH(CH₃)₂)₂. It is a white solid that is soluble in organic solvents and is commonly used in various chemical reactions and industrial applications. The compound is known for its role as a precursor in the synthesis of other barium-containing compounds and as a catalyst in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium isopropoxide can be synthesized through the reaction of barium metal with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reaction. The general reaction is as follows:
[ \text{Ba} + 2 \text{(CH₃)₂CHOH} \rightarrow \text{Ba(OCH(CH₃)₂)₂} + \text{H₂} ]
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity barium metal and isopropanol is crucial to avoid contamination and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Barium isopropoxide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium oxide and other oxidation products.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Hydrolysis: this compound reacts with water to form barium hydroxide and isopropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halides and other nucleophiles can be used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete decomposition.
Major Products Formed
Oxidation: Barium oxide (BaO) and other oxidation products.
Substitution: Various barium-containing compounds depending on the substituent.
Hydrolysis: Barium hydroxide (Ba(OH)₂) and isopropanol.
Scientific Research Applications
Barium isopropoxide has several scientific research applications, including:
Material Science: This compound is a precursor in the sol-gel synthesis of ternary compounds such as Ba₃Li₂Ti₈O₂₀.
Nanotechnology: It is used in the preparation of bimetallic alkoxides and other nanomaterials.
Thin Films: The compound is used in the deposition of thin films for various electronic and optical applications.
Mechanism of Action
The mechanism of action of barium isopropoxide in catalytic reactions involves the coordination of the barium ion with the reactants, facilitating the formation of transition states and lowering the activation energy of the reaction. The isopropoxide groups act as ligands, stabilizing the barium ion and enhancing its reactivity. In hydrolysis reactions, the compound dissociates to form barium hydroxide and isopropanol, with the barium ion acting as a Lewis acid.
Comparison with Similar Compounds
Barium isopropoxide can be compared with other similar compounds such as:
Barium tert-butoxide: Similar in structure but with tert-butoxide groups instead of isopropoxide.
Strontium isopropoxide: Similar in reactivity but with strontium instead of barium.
Titanium isopropoxide: Used in similar applications but with titanium as the central metal.
Uniqueness
This compound is unique due to its specific reactivity and applications in catalysis and material science. Its ability to form stable complexes with various ligands and its role as a precursor in the synthesis of advanced materials make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
24363-37-9 |
|---|---|
Molecular Formula |
C6H14BaO2 |
Molecular Weight |
255.50 g/mol |
IUPAC Name |
barium(2+);propan-2-olate |
InChI |
InChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
CPUJSIVIXCTVEI-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Ba+2] |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Ba+2] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)






